Product packaging for Beta-Amyloid(1-14),mouse,rat(Cat. No.:)

Beta-Amyloid(1-14),mouse,rat

Cat. No.: B1574869
M. Wt: 1603.70
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Short Amyloid-β Fragments within Amyloid Precursor Protein Metabolism

Beta-amyloid peptides are derived from the sequential proteolytic processing of the amyloid precursor protein (APP), a large transmembrane protein highly expressed in the brain. nih.govwikipedia.org This processing can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. frontiersin.orgcreative-diagnostics.com

In the amyloidogenic pathway, APP is first cleaved by an enzyme known as β-secretase (BACE1), which cuts at the N-terminus of the Aβ domain. frontiersin.orgcell-stress.com This cleavage releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. cell-stress.combiorxiv.org Subsequently, the γ-secretase complex, a multi-protein enzyme, cleaves C99 at various points within the transmembrane domain. cell-stress.combiorxiv.org This final cut releases the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. cell-stress.com

The γ-secretase cleavage is not precise, leading to the generation of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.combiorxiv.org The most common isoforms are Aβ40 and Aβ42. frontiersin.org The production of shorter fragments, such as Aβ(1-14), is a natural consequence of this complex processing cascade. While not as extensively studied as their longer counterparts, these shorter peptides are also products of APP metabolism and are present in the brain. glpbio.cominvivochem.commedchemexpress.com In rat primary cerebral cortex cultures, neurons have been shown to generate more Aβ than astrocytes or microglia, indicating that neurons are a primary source of these peptides. nih.gov

Properties

Molecular Formula

C₆₉H₉₅N₂₁O₂₄

Molecular Weight

1603.70

sequence

One Letter Code: DAEFGHDSGFEVRH

Origin of Product

United States

Biogenesis and Processing of Beta Amyloid 1 14 in Rodent Systems

Enzymatic Activities (β- and γ-Secretases) Involved in Amyloid-β(1-14) Generation in Rodent Brain

The generation of Aβ peptides, including the shorter Aβ(1-14) fragment, in the rodent brain is critically dependent on the sequential action of two key enzymatic complexes: β-secretase and γ-secretase. nih.gov

β-Secretase (BACE1) : The primary β-secretase in the brain is an aspartyl protease known as BACE1 (Beta-site APP Cleaving Enzyme 1). nih.gov In mouse models, the genetic knockout of BACE1 has been shown to abolish the production of Aβ, confirming its essential role in initiating the amyloidogenic cascade. oup.com BACE1 cleaves APP to generate the C99 fragment, which is the immediate precursor to Aβ peptides. Therefore, BACE1 activity is the rate-limiting step for the production of all Aβ isoforms, including the N-terminal fragment that constitutes Aβ(1-14).

γ-Secretase : Following the action of BACE1, the C99 fragment is cleaved by γ-secretase, a multi-protein complex. The catalytic core of this complex is one of the presenilin proteins (Presenilin-1 or Presenilin-2). oup.com The γ-secretase complex performs an intramembrane cleavage of C99, which is a processive cleavage that can occur at several sites, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). nih.gov The production of Beta-Amyloid(1-14) could occur through the action of γ-secretase, or potentially other proteases, further processing longer Aβ peptides. While the precise enzymatic steps leading to Aβ(1-14) are not fully elucidated, the involvement of γ-secretase in the initial liberation of Aβ from C99 is a prerequisite.

Other proteases, such as cathepsins, have also been implicated as potential β-secretase-like enzymes under certain conditions in rodent models, which could contribute to the diversity of Aβ fragments produced. nih.gov

Table 2: Properties of Key Secretases in Rodent Brain
EnzymeTypePrimary SubstrateKey Product(s) for Aβ Generation
β-Secretase (BACE1)Aspartyl ProteaseAmyloid Precursor Protein (APP)C99 Fragment
γ-SecretaseIntramembrane Aspartyl Protease ComplexC99 FragmentAβ peptides (e.g., Aβ(1-40), Aβ(1-42))

Mechanisms of Amyloid-β Peptide Secretion and Clearance in Rodent Central Nervous System

Once generated, Aβ peptides, including presumably the shorter Aβ(1-14) fragment, are secreted into the interstitial fluid (ISF) of the brain. The concentration of these peptides in the brain is maintained by a dynamic equilibrium between their production, aggregation, and clearance. nih.gov In rodent models, several mechanisms contribute to the clearance of Aβ from the central nervous system.

Enzymatic Degradation : A major pathway for Aβ clearance is its degradation by various proteases. Key enzymes involved in this process in the rodent brain include:

Neprilysin (NEP) : A membrane-bound metalloprotease that is considered one of the most important Aβ-degrading enzymes in the brain. nih.gov Studies in mice have shown that a deficiency in neprilysin leads to increased Aβ levels. rupress.org

Insulin-degrading enzyme (IDE) : A protease that degrades several small proteins, including insulin (B600854) and Aβ. nih.gov

Endothelin-converting enzyme (ECE) : Another metalloprotease that has been shown to degrade Aβ peptides. oup.com

Cellular Uptake : Microglia and astrocytes, the resident immune cells of the brain, play a crucial role in clearing Aβ through phagocytosis. In transgenic mouse models of Alzheimer's disease, activated microglia are often found associated with Aβ plaques, where they internalize and degrade the peptide.

Transport across the Blood-Brain Barrier (BBB) : Aβ peptides can be transported out of the brain and into the peripheral circulation across the BBB. This process is mediated by several transport proteins, including:

Low-density lipoprotein receptor-related protein 1 (LRP1) : A major receptor that facilitates the efflux of Aβ from the brain into the blood.

P-glycoprotein (P-gp) : An ATP-binding cassette (ABC) transporter that actively pumps Aβ out of the brain. nih.gov

Conversely, the receptor for advanced glycation end products (RAGE) can mediate the influx of Aβ from the periphery into the brain.

Bulk Flow Clearance : Aβ can also be cleared from the brain's ISF via the bulk flow of cerebrospinal fluid (CSF) through the glymphatic system. nih.gov This system facilitates the exchange of CSF with ISF, allowing for the removal of metabolic waste products, including Aβ, from the brain parenchyma.

While these clearance mechanisms have been primarily studied in the context of longer Aβ peptides, it is highly probable that shorter, more soluble fragments like Beta-Amyloid(1-14) are cleared by similar, if not more efficient, pathways due to their smaller size and likely lower propensity for aggregation.

Table 3: Major Aβ Clearance Pathways in the Rodent CNS
Clearance MechanismKey Molecules/Cells InvolvedDescription
Enzymatic DegradationNeprilysin (NEP), Insulin-degrading enzyme (IDE), Endothelin-converting enzyme (ECE)Proteolytic breakdown of Aβ peptides into smaller, non-toxic fragments.
Cellular UptakeMicroglia, AstrocytesPhagocytosis and subsequent degradation of Aβ by glial cells.
BBB TransportLRP1, P-glycoproteinActive transport of Aβ from the brain interstitial fluid into the bloodstream.
Bulk FlowGlymphatic System, Cerebrospinal Fluid (CSF)Removal of Aβ from the brain parenchyma via the flow of CSF.

Functional and Pathophysiological Investigations of Beta Amyloid 1 14 in Rodent Models

Comparative Analysis of Beta-Amyloid(1-14) with Longer Amyloid-β Isoforms (e.g., Aβ1-40, Aβ1-42) in Rodent Neurobiology

The neurobiological properties of Beta-Amyloid(1-14) are intrinsically linked to its structural divergence from the longer, more aggregation-prone isoforms, Aβ(1-40) and Aβ(1-42). The primary distinction lies in the absence of the hydrophobic C-terminal domain in the 1-14 fragment, which is critical for the β-sheet formation and subsequent fibrillization that characterizes amyloid plaques.

In rodent models, Aβ(1-40) and Aβ(1-42) have been extensively shown to induce neurotoxicity, impair synaptic plasticity, and trigger cognitive deficits. These effects are largely attributed to their propensity to aggregate into soluble oligomers and insoluble fibrils nih.govjneurosci.orgpnas.org. In contrast, the N-terminal region of Aβ, which includes the 1-14 sequence, is considered to be more hydrophilic and less prone to self-aggregation. Studies have highlighted that variations in the N-terminal amino acid residues of Aβ can significantly impact its aggregation capabilities and neurotoxic potential acs.org. For instance, the differences in three amino acid residues in the N-terminal region of rodent Aβ compared to human Aβ are thought to contribute to the natural resistance of wild-type rats and mice to developing amyloid plaques acs.org.

While direct comparative studies on the neurobiological effects of Beta-Amyloid(1-14) versus the longer isoforms in rodents are not abundant, the existing body of research on N-terminal fragments suggests a functional dichotomy. The hydrophilic N-terminal domain may be involved in mediating protective actions at physiological concentrations, whereas the hydrophobic C-terminal domains are more closely associated with neurotoxicity at higher, pathological concentrations nih.gov. Therefore, it is hypothesized that Beta-Amyloid(1-14) in rodent neurobiology would not exhibit the same level of toxicity as Aβ(1-40) and Aβ(1-42) and may even play a counteracting, protective role.

Table 1: Comparative Properties of Beta-Amyloid Isoforms

Feature Beta-Amyloid(1-14) Beta-Amyloid(1-40) Beta-Amyloid(1-42)
Amino Acid Length 14 40 42
C-Terminal Domain Absent Present Present
Aggregation Propensity Low Moderate High pnas.org
Primary Neurotoxicity Considered low/protective nih.gov High (oligomers/fibrils) wikipedia.org Very High (oligomers/fibrils) pnas.orgarxiv.org
Role in Plaque Formation Indirect/Modulatory Contributes to plaques Core component of plaques wikipedia.org

Exploration of Potential Endogenous Physiological Roles of Beta-Amyloid(1-14) in Rodent Brain Function

Emerging evidence suggests that amyloid-beta peptides are not merely pathological agents but also play physiological roles in the central nervous system wikipedia.orgmdpi.comfrontiersin.orgen-journal.org. Aβ is believed to be involved in synaptic function, neuroprotection, and memory formation nih.govmdpi.com. Studies in rodents have shown that depletion of endogenous Aβ can lead to impairments in short- and long-term memory, which can be rescued by the administration of human Aβ(1-42) frontiersin.org.

The specific endogenous functions of Beta-Amyloid(1-14) in the rodent brain are thought to be mediated by its N-terminal domain. Research has indicated that N-terminal Aβ fragments can protect against, and even reverse, Aβ-induced neurotoxicity, memory deficits, and apoptosis nih.gov. This suggests a potential neuroprotective role for endogenously produced Beta-Amyloid(1-14). It may act as a physiological regulator, maintaining synaptic homeostasis and protecting neurons from the detrimental effects of excessive longer Aβ isoforms.

Furthermore, the N-terminal region of Aβ is involved in interactions with various receptors and cell surface proteins, which could mediate its physiological functions. For example, naturally occurring N-terminally abridged Aβ fragments have been shown to be potent activators of the human and mouse formyl peptide receptor 1 (FPR1), a receptor involved in inflammatory responses nih.gov. This suggests that Beta-Amyloid(1-14) could play a role in modulating neuroinflammation in the rodent brain.

Modulatory Effects of Beta-Amyloid(1-14) on Amyloid-β Aggregation and Assembly in Rodent Systems

One of the most significant areas of investigation for Beta-Amyloid(1-14) is its potential to modulate the aggregation of longer, pathogenic Aβ isoforms. The "amyloid cascade hypothesis" posits that the aggregation of Aβ is a central event in the pathogenesis of Alzheimer's disease aginganddisease.orgfrontiersin.org. Therefore, agents that can inhibit or modify this process are of great therapeutic interest.

Soluble oligomers of Aβ are considered to be the most toxic species, directly contributing to synaptic dysfunction and neuronal damage nih.govjneurosci.orgpnas.org. The N-terminal domain of Aβ appears to play a crucial role in the initial stages of oligomerization.

In vitro studies using synthetic peptides have provided insights into how N-terminal fragments might influence Aβ aggregation. Research on overlapping fragments of Aβ(1-42) has shown that certain sequences within the N-terminal region can significantly inhibit the fibrillogenesis of the full-length peptide nih.gov. Specifically, a peptide fragment corresponding to amino acids 11-20 demonstrated a strong inhibitory effect on Aβ(1-42) aggregation nih.gov. Given that Beta-Amyloid(1-14) encompasses a significant portion of this inhibitory sequence, it is plausible that it exerts a similar modulatory effect.

The mechanism of this inhibition is thought to involve the N-terminal fragment binding to the full-length Aβ monomers or early oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent aggregation. One study has suggested that the interaction mediating Aβ aggregation seeding involves the 11-14 region of the peptide mdpi.com. This further supports the potential for Beta-Amyloid(1-14) to interfere with this process. While in vivo studies in rodent models specifically investigating the effect of Beta-Amyloid(1-14) on soluble Aβ oligomerization are limited, the in vitro findings provide a strong rationale for its potential as a modulator of this critical pathological step.

Table 2: Research Findings on the Modulatory Effects of Aβ N-Terminal Fragments

Study Type Rodent Model/System Key Findings Reference
In vitro Synthetic Aβ peptides Aβ fragment (11-20) strongly inhibits Aβ(1-42) fibrillogenesis. nih.gov
Review Transgenic Rodent Models Aβ:α4β2-nAChR interaction, potentially involved in aggregation seeding, is mediated by the Aβ(11-14) region. mdpi.com
Review General Aβ research The hydrophilic N-terminal domain of Aβ may mediate protective actions. nih.gov

Extracellular amyloid plaques are a hallmark of Alzheimer's disease pathology in both humans and transgenic rodent models aginganddisease.orgmdpi.comnih.gov. These plaques are primarily composed of aggregated Aβ(1-40) and Aβ(1-42). The potential of Beta-Amyloid(1-14) to interact with and modify the process of plaque deposition is an area of active research.

Furthermore, the composition of amyloid plaques is known to be heterogeneous, containing various Aβ fragments. The presence of N-terminal fragments within plaques suggests that they are part of the dynamic process of plaque formation and degradation. While there is no direct evidence from transgenic rodent studies specifically demonstrating the incorporation or effect of exogenously administered Beta-Amyloid(1-14) on plaque deposition, the foundational knowledge of Aβ aggregation dynamics supports the hypothesis that this shorter fragment could play a significant modulatory role. Future studies utilizing transgenic mice expressing Beta-Amyloid(1-14) or intracerebral administration of the peptide in existing plaque-forming models will be crucial to elucidate its precise interactions with extracellular amyloid plaques.

Cellular and Molecular Mechanisms Associated with Beta Amyloid 1 14 in Rodent Studies

Protein-Protein Interaction Networks Involving Amyloid-β Peptides in Rodent Neural Cells

In rodent neural cells, Amyloid-β (Aβ) peptides, including the (1-14) fragment, are known to interact with a variety of proteins, which can modulate their aggregation, clearance, and neurotoxic effects. While much of the research has focused on the longer Aβ peptides like Aβ(1-40) and Aβ(1-42), the underlying principles of protein interaction networks are relevant to understanding the behavior of shorter fragments as well.

One of the key interacting partners for Aβ is the Amyloid Precursor Protein (APP) itself. uniprot.org Studies in mouse models of Alzheimer's Disease (AD) have shown that nonfibrillar, oligomeric forms of Aβ can interact with APP on the surface of microglia, a type of glial cell in the brain. jneurosci.org This interaction is crucial for stimulating microglial activation, a process implicated in the inflammatory response seen in AD. jneurosci.org In vitro and in vivo experiments have demonstrated that in the absence of microglial APP, the response to oligomeric Aβ is significantly reduced, leading to less inflammation and improved memory in mouse models, even with the presence of Aβ plaques. jneurosci.org

The interaction network of Aβ also includes proteins that influence its pathogenic potential. For instance, Apolipoprotein E (ApoE) is a well-known modulator of Aβ toxicity and clearance. nih.gov In a transgenic mouse model of AD, inhibiting the interaction between ApoE and Aβ led to a decrease in cognitive impairment and provided neuroprotection. nih.gov Other proteins such as transthyretin have also been identified as Aβ interactors that can affect its aggregation and toxicity. nih.gov

Furthermore, Aβ peptides can interact with synaptic proteins, impacting neuronal function. APP itself is involved in both excitatory and inhibitory synaptic transmission through its interactions with various receptors, including glutamatergic, cholinergic, and GABAergic receptors. nih.gov Given that Aβ is a cleavage product of APP, it is plausible that Aβ fragments could interfere with or modulate these normal physiological functions of APP at the synapse.

The following table summarizes key protein interactions with Amyloid-β peptides in rodent models:

Interacting ProteinCellular ContextFunctional Consequence in Rodent Models
Amyloid Precursor Protein (APP)MicrogliaMediates Aβ oligomer-induced microglial activation and neuroinflammation. jneurosci.org
Apolipoprotein E (ApoE)General neural environmentModulates Aβ aggregation and clearance; inhibition of interaction reduces cognitive impairment. nih.gov
TransthyretinGeneral neural environmentAffects Aβ aggregation and toxicity. nih.gov
Synaptic Receptors (Glutamatergic, Cholinergic, GABAergic)NeuronsPotential modulation of synaptic transmission, though direct interaction with Aβ(1-14) is less characterized. nih.gov

Modulation of Neuronal Function and Synaptic Plasticity by Amyloid-β Fragments in Rodent Brain

Amyloid-β fragments, including shorter species, can significantly modulate neuronal function and synaptic plasticity in the rodent brain. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory. nih.gov Disruptions in this process are a key feature of Alzheimer's disease models. nih.gov

Studies using rat and mouse hippocampal slices have shown that increased synaptic activity can enhance the formation and localization of Aβ oligomers at synaptic sites. nih.gov This suggests a feedback loop where neuronal activity influences Aβ levels, which in turn can affect synaptic function. While high concentrations of Aβ are associated with synaptic failure, emerging evidence suggests that physiological levels of Aβ may play a role in normal synaptic function. nih.govresearchgate.net

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular correlate of learning and memory. physiology.orgjneurosci.org A substantial body of research in rodent models has demonstrated that soluble oligomers of Aβ can potently inhibit hippocampal LTP. nih.gov This impairment of LTP has been observed in various transgenic mouse models that overexpress mutant forms of human APP, leading to increased Aβ production. nih.gov For instance, in wild-type mouse hippocampal slices, the application of soluble oligomeric Aβ(1-42) has been shown to depress LTP. nih.gov Conversely, reducing Aβ levels in these models can restore impaired LTP. nih.gov

Interestingly, the effects of Aβ on LTP are not solely inhibitory. Studies have shown that very low, picomolar concentrations of Aβ(1-42) can actually enhance hippocampal LTP and memory in mice. jneurosci.org This suggests a complex, concentration-dependent role for Aβ in modulating synaptic plasticity. Furthermore, research indicates that endogenous Aβ is necessary for certain forms of LTP, such as cGMP-induced late-LTP. jneurosci.org Blocking the function of endogenous murine Aβ with antibodies in mice prevents the cGMP-dependent enhancement of LTP and memory. jneurosci.org

The mechanisms by which Aβ fragments impact LTP are multifaceted. They have been shown to involve interactions with various receptors and signaling pathways. For example, the depressant effects of Aβ on LTP can be mediated through the amylin receptor. nih.gov Additionally, Aβ can affect NMDA receptor function, which is critical for the induction of many forms of LTP. physiology.org

Amyloid-β peptides can alter neurotransmitter systems and the expression of their receptors in rodent models, contributing to synaptic dysfunction. The cholinergic system, which is crucial for memory and learning, is particularly vulnerable. A significant decrease in the number of α4 nicotinic acetylcholine (B1216132) receptors (nAChRs) is considered an early event in the pathogenesis of AD. frontiersin.org Aβ has been shown to disrupt cholinergic neurotransmission by interacting with presynaptic cholinergic receptors. frontiersin.org In rat nerve endings (synaptosomes), Aβ(1-40) inhibits both nicotinic and muscarinic acetylcholine receptor-evoked dopamine (B1211576) release. frontiersin.org

The glutamatergic system is also a key target of Aβ. Aβ oligomers can lead to a reduction in the expression of glutamatergic receptors, which is directly linked to cognitive impairments in AD mouse models. nih.gov This results in depressed synaptic transmission, as observed between hippocampal CA3 and CA1 neurons in APP-overexpressing mice. nih.gov However, some studies have also reported that Aβ can increase the probability of neurotransmitter release in normal rodents. nih.gov In a transgenic mouse model, synaptic changes were detected shortly after soluble Aβ levels became measurable, suggesting that alterations in synaptic transmission are an early event in response to rising Aβ levels. nih.govoup.com

The following table summarizes the effects of Amyloid-β on neurotransmitter systems in rodent models:

Neurotransmitter SystemEffect of Aβ in Rodent ModelsKey Findings
CholinergicDisrupts neurotransmissionAβ interacts with presynaptic nicotinic and muscarinic receptors, inhibiting neurotransmitter release. frontiersin.org
GlutamatergicDepresses synaptic transmissionReduces the expression of glutamatergic receptors. nih.gov
DopaminergicInhibits releaseAβ(1-40) inhibits acetylcholine-evoked dopamine release from rat nerve endings. frontiersin.org

Glial Cell Responses (Microglia and Astrocytes) to Amyloid-β Exposure in Rodent Models

Glial cells, including microglia and astrocytes, play a critical role in the brain's response to Amyloid-β. In rodent models of Alzheimer's disease, both cell types become activated in the presence of Aβ plaques and soluble oligomers, contributing to the neuroinflammatory environment. nih.govaginganddisease.org

Microglia are the resident immune cells of the central nervous system and are found in close association with amyloid plaques in both human AD brains and mouse models. nih.govfrontiersin.org Aβ fibrils can directly stimulate microglia in vitro to adopt a neurotoxic phenotype, characterized by the secretion of various pro-inflammatory molecules. jneurosci.org This suggests that activated microglia contribute directly to neuron death in AD. jneurosci.org

In vitro studies using primary mouse microglia have shown that Aβ stimulation leads to the secretion of tumor necrosis factor α (TNFα) and glutamate. jneurosci.org These molecules can synergistically induce neuronal death, a process that requires the activity of inducible nitric oxide synthase (iNOS). jneurosci.org The response of microglia to Aβ can also differ based on the age of the animal. Adult murine microglia respond differently to Aβ oligomers and fibrils compared to postnatal microglia, particularly in terms of TNFα secretion and phagocytic ability. nih.gov

The activation of microglia by Aβ is a complex process involving various cell surface receptors and intracellular signaling pathways. The P2X7 receptor has been implicated in Aβ-induced microglial activation. frontiersin.org Furthermore, the complement system, a part of the innate immune system, plays a role in Aβ clearance and microglial activation. nih.gov For example, complement C3 deficiency in APP transgenic mice resulted in increased cerebral Aβ levels and a shift in the microglial activation state. nih.gov

Astrocytes, the most abundant glial cells in the brain, also exhibit a reactive phenotype in response to Aβ, a process known as astrogliosis. mdpi.com This reactivity is characterized by morphological changes and the upregulation of proteins like glial fibrillary acidic protein (GFAP). mdpi.com Reactive astrocytes are commonly found surrounding amyloid plaques in transgenic mouse models of AD. aginganddisease.orgfrontiersin.org

The response of astrocytes to Aβ can have both detrimental and protective aspects. On one hand, reactive astrocytes can contribute to neuroinflammation by producing pro-inflammatory cytokines. mdpi.com On the other hand, they are involved in the clearance of Aβ. frontiersin.org Studies in APP/PS1 mice have shown that reactive astrocytes upregulate monoamine oxidase-B (MAO-B), which can increase oxidative stress and contribute to neuronal damage. nih.gov

The interaction between astrocytes and Aβ can also lead to functional alterations. Exposure to Aβ can cause astrocyte stress, leading to neuronal dysfunction and death. biorxiv.org In some AD mouse models, early features include astroglial atrophy, which may reduce synaptic coverage and contribute to impaired neurotransmission and cognitive deficits. nih.gov The calcineurin/NFAT signaling pathway has been linked to astrocyte reactivity in the context of AD, with calcineurin immunoreactivity being high in reactive astrocytes around amyloid plaques in aged mice and AD mouse models. frontiersin.org

The following table provides a summary of glial cell responses to Amyloid-β in rodent models:

Glial Cell TypeResponse to AβKey Signaling Pathways/MoleculesFunctional Consequences
MicrogliaActivation, Pro-inflammatory cytokine release, PhagocytosisTNFα, Glutamate, iNOS, P2X7 receptor, Complement systemNeuroinflammation, Neuronal death, Aβ clearance nih.govfrontiersin.orgjneurosci.org
AstrocytesReactivity (Astrogliosis), Upregulation of GFAP and MAO-BCalcineurin/NFAT, Pro-inflammatory cytokinesNeuroinflammation, Oxidative stress, Aβ clearance, Potential for both neuroprotection and neurotoxicity mdpi.comfrontiersin.orgnih.gov

Methodological Approaches for Investigating Beta Amyloid 1 14 in Rodent Models

Development and Characterization of Rodent Models for Amyloid-β Research

A variety of rodent models have been developed to mimic aspects of amyloid pathology observed in Alzheimer's disease, providing platforms to study disease mechanisms and test potential therapeutics. aginganddisease.org These models can be broadly categorized into transgenic and direct administration models.

The cornerstone of in vivo Aβ research has been the development of transgenic mice that overexpress human amyloid precursor protein (APP), often with mutations linked to familial Alzheimer's disease (FAD). nih.gov These mutations can lead to increased production of total Aβ or a higher ratio of the more aggregation-prone Aβ42 isoform. pnas.org

Early models expressing wild-type human APP did not successfully develop the characteristic Aβ plaques. aginganddisease.org A significant breakthrough came with the introduction of FAD-related APP mutations, which led to age-dependent development of amyloid plaques in the brain. aginganddisease.org The choice of mutation and the specific promoter driving transgene expression significantly influences the timing and severity of plaque formation. aginganddisease.org

To accelerate and enhance the amyloid pathology, double and multiple transgenic mouse models have been created. These models often co-express a mutant human APP with a mutant human presenilin-1 (PS1) or presenilin-2 (PS2) gene. mdpi.com Mutations in presenilin genes are also linked to FAD and result in altered γ-secretase activity, leading to increased production of amyloidogenic Aβ. mdpi.com A widely used example is the 5XFAD mouse model, which co-expresses five FAD mutations and exhibits rapid and aggressive Aβ42 accumulation. aginganddisease.orgnih.gov

Table 1: Examples of Transgenic Mouse Models for Amyloid-β Research

Model Name Transgene(s) Key Pathological Features Age of Onset of Amyloid Deposition
PDAPP Human APP with V717F (Indiana) mutation Extracellular amyloid plaques, dystrophic neurites, synaptic loss, gliosis. biorxiv.org Before and after plaque deposition, memory loss is observed. biorxiv.org
Tg2576 Human APP695 with Swedish (K670N/M671L) mutation Aβ pathology, including increased Aβ40 and Aβ42 levels and amyloid plaques. biorxiv.org Approximately 6 months of age. biorxiv.org
APP23 Human APP751 with Swedish mutation Amyloid deposition, particularly in brain vessels, reactive gliosis, astrocytosis, synaptic and neuronal loss in the hippocampus. aginganddisease.org 6 months of age. aginganddisease.org
5XFAD Human APP with Swedish, Florida/Iberian, and London mutations; Human PS1 with M146L and L286V mutations Rapid and high-level accumulation of Aβ42, intense amyloid plaque formation. aginganddisease.orgnih.gov Extracellular Aβ accumulation is found around 2 months. frontiersin.org

| APP/PS1 | Chimeric mouse/human APP (Mo/HuAPP695swe) and mutant human PS1 (PS1-dE9) | Aβ deposits start developing by 6-7 months of age, and abundant Aβ accumulation is observed both in the cortex and the hippocampus of these mice by 9-10 months of age. nih.gov | 6-7 months of age. nih.gov |

While mouse models have been predominant, transgenic rat models of amyloid pathology offer several advantages, including a larger brain size suitable for more complex surgical and imaging techniques, and a behavioral repertoire that can be more robustly assessed. jneurosci.org

The development of rat models that fully recapitulate AD-like amyloid pathology has been challenging. nih.gov However, newer models have shown more success. For instance, the TgF344-AD rat model, which expresses mutant human APP (APPsw) and PS1 (PS1ΔE9), demonstrates age-dependent cerebral amyloidosis, tauopathy, neuronal loss, and cognitive impairment. mdpi.com Another model, the McGill-R-Thy1-APP rat, expresses human APP with the Swedish and Indiana mutations and develops intracellular Aβ accumulation early in life, followed by the formation of dense-core amyloid plaques. nih.gov

Table 2: Examples of Transgenic Rat Models for Amyloid-β Research

Model Name Transgene(s) Key Pathological Features Age of Onset of Amyloid Deposition
TgF344-AD Human APP with Swedish mutation (APPsw) and human PS1 with ΔE9 mutation Age-dependent cerebral amyloidosis, tauopathy, gliosis, neuronal loss, cognitive deficits. mdpi.com Soluble Aβ1-40 is abundant as early as 6 months, preceding significant plaque formation. mdpi.com
McGill-R-Thy1-APP Human APP with Swedish and Indiana mutations Widespread intraneuronal Aβ accumulation from 1 week of age, extracellular plaques by 6 months. nih.gov 6 months of age for dense, thioflavine S-positive plaques. nih.gov

| UKUR25/UKUR28 | UKUR25: Human APP751 and PS1; UKUR28: Mutated human APP751 | Intracellular accumulation of Aβ peptides in the cerebral cortex and hippocampus. aginganddisease.org | 6 months of age for intracellular accumulation; no senile plaques observed up to 24 months. aginganddisease.org |

An alternative to transgenic models is the direct administration of Aβ peptides into the rodent brain. frontiersin.org This approach allows for the investigation of the acute effects of specific Aβ species, including oligomers and fibrils, on neuronal function and survival. pnas.orgibl-america.com

Intracerebral injections can be targeted to specific brain regions, such as the hippocampus, to study the local effects of Aβ on synaptic plasticity and memory. frontiersin.orgpnas.org This method is particularly useful for short-term studies focusing on the immediate pathological cascade triggered by Aβ. frontiersin.org For example, a single intracerebral injection of oligomeric Aβ(1-42) in healthy, non-transgenic rats has been shown to induce profound and progressive alterations in brain function. pnas.org

Furthermore, intracerebral inoculation of brain extracts containing Aβ aggregates from Alzheimer's patients or aged transgenic mice can induce or "seed" amyloid plaque formation in susceptible host mice. nih.gov This seeding phenomenon provides a powerful tool to study the propagation of amyloid pathology. nih.gov

Biochemical and Immunological Techniques for Detection and Quantification of Amyloid-β Peptides in Rodent Tissues

Accurate detection and quantification of Aβ peptides in rodent tissues are crucial for characterizing the progression of pathology in animal models and for evaluating the efficacy of therapeutic interventions. takarabio.comresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and sensitive method for quantifying Aβ levels in biological samples such as brain homogenates, plasma, and cerebrospinal fluid. nih.gov Sandwich ELISAs, which utilize two different antibodies that bind to distinct epitopes on the Aβ peptide, are commonly employed to specifically measure Aβ40 and Aβ42.

It is important to note that some commonly used Aβ antibodies can exhibit non-specific binding to other proteins in rodent brain tissue, leading to high background signals. nih.gov Therefore, careful selection of antibodies and validation of the ELISA protocol are essential for accurate measurement of endogenous murine Aβ. nih.gov Commercial ELISA kits are available for the specific detection of mouse and rat Aβ(1-40) and Aβ(1-42). nih.gov

Immunohistochemistry (IHC) is a powerful technique for visualizing the spatial distribution of Aβ deposits within the brain. takarabio.comresearchgate.net This method involves the use of specific antibodies to label Aβ in fixed brain sections. IHC can reveal the morphology of amyloid plaques (e.g., diffuse or dense-core) and their localization in different brain regions.

In addition to antibody-based staining, histological dyes such as Thioflavin S and Congo red are used to identify the dense, fibrillar amyloid deposits that have a characteristic β-pleated sheet structure. Quantification of Aβ pathology from stained brain sections is often performed using digital imaging and analysis software. takarabio.comresearchgate.net This allows for the measurement of parameters such as plaque number, size, and the percentage of the brain area covered by amyloid deposits.

In vitro Methodologies Utilizing Rodent Primary Neural Cell Cultures and Cell Lines

The investigation of Beta-Amyloid's effects at a cellular level frequently employs in vitro models derived from rodent neural tissues. Primary neural cell cultures, sourced from embryonic or neonatal mouse and rat brains, provide a valuable platform to dissect the molecular mechanisms of Beta-Amyloid neurotoxicity. jneurosci.orgbiologists.commdpi.com These cultures can recapitulate key aspects of the brain's cellular environment, allowing for controlled studies on the direct effects of Beta-Amyloid peptides on specific cell types.

Primary cortical and hippocampal neurons are commonly used due to the vulnerability of these brain regions in Alzheimer's disease. jneurosci.orgnih.gov For instance, primary neurons cultured from Tg2576 transgenic mice, which express a mutant form of human amyloid precursor protein (APP), show an accumulation of intraneuronal Aβ42 over time, mirroring the in vivo pathology. jneurosci.org This allows researchers to study the progressive aggregation of Beta-Amyloid into oligomers within neuronal processes and endosomal vesicles. jneurosci.org Studies on primary cortical neurons from Tg2576 mice have also demonstrated their increased vulnerability to oxygen and glucose deprivation, a condition that is exacerbated by the intraneuronal accumulation of Beta-Amyloid. biologists.com

In addition to pure neuronal cultures, co-culture and tri-culture systems that include astrocytes and microglia are increasingly utilized to model the complex cellular interactions of the brain. nih.govresearchgate.net A tri-culture system of rat primary neurons, astrocytes, and microglia has been shown to be more effective in clearing fluorescently-labeled Aβ particles compared to co-cultures lacking microglia. nih.govresearchgate.net These mixed-culture models are instrumental in studying neuroinflammatory responses, as they allow for the analysis of cytokine profiles and microglial motility in response to Beta-Amyloid exposure. nih.govresearchgate.net For example, the addition of Aβ to these tri-cultures leads to a significant increase in proinflammatory cytokines. nih.govresearchgate.net

The following table summarizes different in vitro models and their key findings related to Beta-Amyloid research:

In Vitro ModelOrganismKey Findings
Primary Cortical NeuronsMouse (Tg2576)Increased vulnerability to oxygen-glucose deprivation due to intraneuronal Aβ accumulation. biologists.com
Primary Cortical and Hippocampal NeuronsMouse (Tg2576)Recapitulate in vivo localization and oligomerization of Aβ42 within neuronal processes. jneurosci.org
Primary Septal NeuronsRat (Embryonic)Beta-Amyloid induces apoptosis, which can be reversed by growth factors like bFGF and IGF1. nih.gov
Primary Cortical Tri-culture (Neurons, Astrocytes, Microglia)RatMicroglia are crucial for Aβ clearance; Aβ induces a proinflammatory cytokine response. nih.govresearchgate.net

Behavioral and Cognitive Assessments in Rodent Amyloid-β Models

Behavioral and cognitive testing in rodent models is essential for understanding the functional consequences of Beta-Amyloid pathology. nih.gov These assessments are designed to evaluate various cognitive domains that are affected in Alzheimer's disease, including spatial learning, memory, and emotional processing. nih.gov

Spatial learning and memory are frequently assessed using tasks that rely on the hippocampus, a brain region heavily impacted by Alzheimer's disease pathology. pnas.orgdiva-portal.org

Morris Water Maze (MWM): This is a widely used test to assess spatial learning and memory in rodents. pnas.orgjci.org The task requires the animal to find a hidden platform in a pool of opaque water, using distal visual cues for navigation. pnas.org Transgenic mouse models that overexpress mutant forms of human APP, such as the PDAPP and Tg2576 lines, exhibit age-dependent impairments in their ability to learn the platform's location. nih.govpnas.org For example, Tg2576 mice show significant deficits in the MWM as early as 6 months of age. nih.gov Studies have shown that reducing the Beta-Amyloid burden through immunization can restore spatial learning in these mice. ed.ac.uk

Radial Arm Maze (RAM): The RAM is another tool used to evaluate spatial working and reference memory. nih.govnih.govoatext.com In this task, animals must learn to visit a set of baited arms in an eight-arm maze without re-entering previously visited arms. Rats injected with aggregated Beta-Amyloid in the hippocampus show impairments in both the working and reference memory components of this task. nih.gov Similarly, studies using 7PA2 conditioned media containing soluble Beta-Amyloid oligomers have demonstrated a significant disruption of working memory in rats tested in the radial-arm maze. nih.gov

The table below outlines key findings from studies using these spatial learning and memory paradigms:

ParadigmRodent ModelKey Findings
Morris Water MazePDAPP Transgenic MiceAge-dependent impairment in spatial learning. pnas.org
Morris Water MazeTg2576 Transgenic MiceSpatial memory deficits observed at 6 months of age. nih.gov
Radial Arm MazeRats with hippocampal Aβ injectionImpairment in both working and reference memory. nih.gov
Radial Arm MazeRats with Aβ oligomer infusionSignificant disruption of spatial working memory. nih.gov

In addition to cognitive decline, neuropsychiatric symptoms like anxiety are common in Alzheimer's disease. nih.gov Rodent models are used to investigate the link between Beta-Amyloid pathology and anxiety-like behaviors. nih.gov

Elevated Plus Maze (EPM): The EPM is a standard test for assessing anxiety-like behavior in rodents. mdpi.comresearchgate.net The maze consists of two open and two enclosed arms, and a decrease in the time spent in the open arms is interpreted as an indicator of increased anxiety. mdpi.com Some studies using transgenic mouse models of Alzheimer's disease have reported increased anxiety-like behavior in the EPM. researchgate.net For instance, NEP−/−/ABCC1−/− mice, which have elevated levels of murine amyloid-β, show a high level of anxiety on the open arms of the EPM. oup.com

Open Field Test (OFT): The OFT is another common paradigm to assess anxiety and exploratory behavior. mdpi.comnih.gov Animals are placed in a novel, open arena, and their movement patterns are recorded. A reluctance to explore the center of the arena is considered a sign of heightened anxiety. nih.gov In some rodent models, the presence of Beta-Amyloid has been associated with increased freezing behavior in the open field, suggesting a mild anxiety state. nih.gov However, results from the OFT in transgenic models have been inconsistent. nih.gov For example, 9-month-old Tg6590 rats showed reduced exploratory behaviors in the Open Field Test. aginganddisease.org

The following table summarizes findings on anxiety-like behaviors in rodent models of amyloid-β pathology:

Behavioral TestRodent ModelKey Findings
Elevated Plus MazeNEP−/−/ABCC1−/− MiceIncreased anxiety-like behavior on open arms. oup.com
Open Field TestRats with hippocampal AβIncreased freezing behavior, suggesting mild anxiety. nih.gov
Open Field TestTg6590 RatsReduced exploratory behaviors. aginganddisease.org

Emerging Research Directions and Future Perspectives for Beta Amyloid 1 14 in Rodent Studies

Role of Beta-Amyloid(1-14) as a Research Tool and Investigative Reagent in Rodent Experimental Paradigms

Beta-Amyloid(1-14) (Aβ(1-14)) serves as a specialized research tool in rodent models, primarily enabling the dissection of the complex functions of the broader Aβ peptide. Its utility stems from its identity as a non-aggregating N-terminal fragment, distinguishing it from the C-terminal fragments known to form neurotoxic fibrils. nih.gov

Investigating N-Terminal Domain Functions: The hydrophilic N-terminal domain of Aβ is increasingly associated with specific physiological and protective functions, in contrast to the neurotoxicity linked with the hydrophobic C-terminal domain. nih.gov Studies using rodent models have shown that antibodies targeting the N-terminal region of Aβ are effective at clearing amyloid plaques, suggesting this domain is a critical therapeutic target. pnas.org Aβ(1-14) is used in this context as an investigative reagent to study the specific interactions and functions of this N-terminal epitope. It can be used to probe the binding sites of these antibodies and to understand the mechanisms by which N-terminal engagement leads to plaque clearance in mouse models of Alzheimer's disease.

Control Peptide in Aggregation Studies: A central hypothesis in Alzheimer's research is that the aggregation of Aβ peptides is a primary driver of neurotoxicity. nih.govwikipedia.org The central region of Aβ, particularly amino acids 16-20 (KLVFF), is considered crucial for this polymerization process. frontiersin.org Because Aβ(1-14) lacks this key aggregating sequence, it is an invaluable tool as a negative control in in vivo and in vitro experiments. In rodent studies where longer, toxic Aβ fragments are administered to induce pathology, co-administration of Aβ(1-14) can help researchers confirm that the observed effects are specifically due to aggregation rather than other, non-specific peptide interactions. nih.govmdpi.com

Tool for Studying Synaptic Plasticity: Emerging evidence indicates that Aβ peptides, at low physiological (picomolar) concentrations, play a role in modulating synaptic plasticity and memory. nih.govnih.gov The N-terminal fragment Aβ(1-16), for example, has been shown to exert excitatory effects. nih.gov Aβ(1-14) allows researchers to investigate whether these modulatory effects are localized to the initial N-terminal sequence, separate from the cell-binding and aggregation domains further down the peptide chain.

Advancements in Methodologies for Analyzing Short Amyloid-β Peptides and their Interactions in vivo

The study of short Aβ peptides like Aβ(1-14) in rodent models has been historically challenging due to their low abundance and the presence of a complex mixture of other Aβ variants. However, significant methodological advancements are enabling more precise detection and functional analysis.

High-Sensitivity Detection Methods: Standard methods like sandwich enzyme-linked immunosorbent assays (ELISA) are often insufficient for studying truncated Aβ peptides, as they typically rely on antibodies that recognize both the N- and C-termini of the full-length peptides. nih.gov The development of immunoprecipitation coupled with mass spectrometry (IP-MS) has been a major breakthrough. This technique allows for the identification and quantification of a wide array of N- and C-terminally truncated Aβ peptides from biological samples like rodent plasma and cerebrospinal fluid. nih.gov

Advanced Synthesis for Improved Solubility: A significant technical hurdle in studying Aβ peptides is their inherent hydrophobicity and tendency to self-aggregate, which complicates experimental design. genscript.com To overcome this, advanced chemical synthesis techniques have been developed. One such method is "click chemistry," which introduces a specific O-acyl bond into the peptide backbone. genscript.com This modification renders the peptide more soluble and less prone to aggregation, facilitating its use in assays. The peptide can then be converted back to its native, insoluble form under specific pH conditions, allowing for controlled studies of its properties. genscript.comgenscript.com

Refined Rodent Models: The use of transgenic rodent models that express human amyloid precursor protein (APP) and other disease-associated genes (e.g., 5XFAD, AßPPPS1-21 mice) is fundamental to in vivo Aβ research. aginganddisease.orgvaincrealzheimer.org These models, which develop age-dependent amyloid pathology, provide a crucial platform for studying the generation and downstream effects of various Aβ fragments, including short N-terminal species. By analyzing brain tissue and fluids from these animals at different pathological stages, researchers can investigate the processing of APP and the relative abundance and interactions of peptides like Aβ(1-14).

Unexplored Biological Functions and Regulatory Roles of Beta-Amyloid(1-14) in Rodent Neurophysiology

While the pathological roles of aggregated Aβ are well-documented, a paradigm shift is underway, suggesting that Aβ peptides, particularly N-terminal fragments, have essential physiological functions. The specific roles of Aβ(1-14) are largely unexplored, representing a significant frontier in neuroscience.

Regulation of Synaptic Function: One of the most compelling areas of emerging research is the role of Aβ in synaptic plasticity. Contrary to its reputation as being purely toxic, studies in rodent models show that endogenous Aβ is necessary for normal learning and memory. nih.govmdpi.com Picomolar concentrations of Aβ have been found to enhance long-term potentiation (LTP), a cellular correlate of memory formation, in hippocampal slices from rats and mice. nih.govnih.gov This suggests a "hormetic" effect, where Aβ is beneficial at low physiological doses but detrimental at high pathological concentrations. researchgate.net The hydrophilic N-terminal domain is believed to mediate these protective and regulatory actions. nih.gov The precise contribution of the Aβ(1-14) sequence to this synaptic modulation is unknown and is a key area for future investigation.

Neuroprotective and Repair Mechanisms: Beyond the synapse, Aβ peptides have been implicated in broader physiological processes. Research suggests potential roles in promoting recovery from brain injury, sealing leaks in the blood-brain barrier, and even acting as an antimicrobial peptide that sequesters pathogens. researchgate.netnih.govfrontiersin.org These beneficial functions may be mediated by the N-terminal portion of the peptide. Investigating whether the Aβ(1-14) fragment alone can initiate these protective responses in rodent models of injury or infection is a critical, unexplored research direction. The evolutionary conservation of the Aβ sequence suggests it provides a selective advantage, pointing toward these vital physiological roles. nih.govfrontiersin.org

Q & A

Q. What experimental models are optimal for studying Beta-Amyloid(1-14),mouse,rat in Alzheimer’s disease (AD) research?

this compound is a truncated fragment of full-length Aβ peptides (e.g., Aβ1-42) and is often used to investigate early-stage aggregation or solubility properties. Rodent models (mice/rats) expressing human APP mutations (e.g., APP/PS1 transgenic mice) are preferred for in vivo studies, while primary neuronal cultures or synthetic peptide preparations are used for in vitro assays . For reproducibility, ensure peptide purity (>98%) and validate aggregation states using techniques like Thioflavin T assays or TEM .

Q. How should this compound be prepared and characterized to ensure experimental validity?

  • Synthesis : Use solid-phase peptide synthesis with HPLC purification (>95% purity) and mass spectrometry validation .
  • Solubility : Dissolve in 1% NH4OH/water (1 mg/mL) or DMSO, followed by centrifugation to remove insoluble aggregates .
  • Storage : Lyophilized peptides should be stored at -80°C, with aliquots to avoid freeze-thaw cycles .
ParameterValueSource
Molecular FormulaC₆₉H₉₅N₂₁O₂₄
Average Molecular Weight1602.62 g/mol
Isoelectric Point5.42

Q. What are the key differences between Beta-Amyloid(1-14) and longer Aβ fragments (e.g., Aβ1-42) in neurotoxicity assays?

Beta-Amyloid(1-14) lacks the hydrophobic C-terminal region critical for forming β-sheet-rich fibrils. It is primarily used to study early oligomerization or interactions with metal ions (e.g., Cu²⁺, Zn²⁺) that influence solubility. In contrast, Aβ1-42 exhibits higher aggregation propensity and neurotoxicity in neuronal viability assays (e.g., MTT or LDH release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in aggregation kinetics data for this compound across studies?

Discrepancies often arise from variations in:

  • Buffer conditions : pH (5.0–7.4), ionic strength, and presence of metal ions (e.g., Fe³⁺, Al³⁺) significantly alter aggregation rates .
  • Peptide handling : Sonication pre-treatment or filtration (0.22 µm) reduces pre-formed aggregates .
  • Assay sensitivity : Combine dynamic light scattering (DLS) with atomic force microscopy (AFM) to capture oligomer size distributions .

Q. What methodological strategies can distinguish Beta-Amyloid(1-14)’s role in synaptic dysfunction versus inflammatory pathways?

  • Synaptic assays : Use electrophysiology (e.g., patch-clamp) in hippocampal slices to measure long-term potentiation (LTP) impairment .
  • Inflammatory markers : Quantify microglial activation (Iba1 staining) and cytokine release (ELISA for IL-1β, TNF-α) in co-culture systems with astrocytes .
  • Control experiments : Compare results with scrambled-sequence peptides to rule out nonspecific effects .

Q. How do secretase inhibitors (e.g., BACE1) influence Beta-Amyloid(1-14) production in transgenic models?

BACE1 inhibitors reduce Aβ1-14 levels by blocking APP cleavage at the β-site. Validate using:

  • Western blotting : Monitor APP processing with antibodies targeting the N-terminal (6E10) or C-terminal fragments .
  • CSF/brain homogenate analysis : Employ ELISA kits specific for Aβ1-14 (e.g., Covance) to quantify peptide reduction .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting Beta-Amyloid(1-14)’s solubility data, and how can they be mitigated?

  • Artifactually high solubility : Contamination with organic solvents (e.g., residual DMSO) can skew results. Use lyophilized peptides and measure solvent content via NMR .
  • Batch variability : Source peptides from vendors providing CoA with LC-MS validation (e.g., >98% purity) .

Q. How should researchers design studies to compare Beta-Amyloid(1-14) effects across species (mouse vs. rat)?

  • Sequence alignment : Mouse/rat Aβ1-14 shares 100% homology, but confirm APP transgenic models express species-specific isoforms .
  • Dosage normalization : Adjust peptide concentrations based on brain weight (e.g., 2–5 µg/g in intracerebral injections) .

Ethical and Methodological Standards

  • Animal studies : Follow ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding .
  • Data sharing : Deposit raw datasets (e.g., aggregation kinetics) in repositories like Zenodo to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.